molecular formula C8H14N4O B2673567 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine CAS No. 2310147-53-4

4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine

Cat. No. B2673567
CAS RN: 2310147-53-4
M. Wt: 182.227
InChI Key: MPQOSSILIYVEIA-UHFFFAOYSA-N
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Description

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material sciences .


Synthesis Analysis

Triazoles can be synthesized via several methods. One common method is the [3+2] cycloaddition, also known as the “Click” chemistry, which involves the reaction of an azide and a terminal alkyne . Another method involves the reaction of nitriles and tosylhydrazones .


Molecular Structure Analysis

The molecular structure of a triazole includes a five-membered ring with three nitrogen atoms and two carbon atoms . The triazole ring can exist in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole .


Chemical Reactions Analysis

Triazoles can undergo various chemical reactions due to their amphoteric nature. They can behave as both weak bases and weak acids . They can also participate in reactions such as alkylation, arylation, and oxidative cyclization .


Physical And Chemical Properties Analysis

Triazoles are known for their stability. They are thermodynamically stable tautomers and exist in equilibrium in solutions . They also demonstrate amphoteric properties .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole motif has gained prominence in drug discovery due to its unique properties, including high chemical stability and aromatic character. Researchers have synthesized derivatives of 4-(2-(2H-1,2,3-triazol-2-yl)ethyl)morpholine and evaluated their biological activities. For instance:

Coordination Chemistry and Metal Complexes

The morpholine-triazole ligand forms stable complexes with transition metals. These complexes find applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of triazole compounds often involves binding with various enzymes and receptors in biological systems, which leads to their broad spectrum of biological activities .

Future Directions

The future research in the field of triazoles is promising. Their versatile biological activities make them potential candidates for the development of new drugs . Furthermore, their synthesis methods are still being explored and improved .

properties

IUPAC Name

4-[2-(triazol-2-yl)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-10-12(9-1)4-3-11-5-7-13-8-6-11/h1-2H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQOSSILIYVEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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